molecular formula C20H21NO2 B14591844 Piperidine, 1-(1,3-dioxo-2,3-diphenylpropyl)- CAS No. 61579-95-1

Piperidine, 1-(1,3-dioxo-2,3-diphenylpropyl)-

Katalognummer: B14591844
CAS-Nummer: 61579-95-1
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: LEFVIAYGJKFHAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine, 1-(1,3-dioxo-2,3-diphenylpropyl)-: is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms This particular derivative is characterized by the presence of a 1,3-dioxo-2,3-diphenylpropyl group attached to the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(1,3-dioxo-2,3-diphenylpropyl)- typically involves the reaction of piperidine with a suitable precursor that introduces the 1,3-dioxo-2,3-diphenylpropyl group. One common method is the condensation reaction between piperidine and a diketone compound under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Piperidine, 1-(1,3-dioxo-2,3-diphenylpropyl)-: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the diketone group to diols or other reduced forms.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce diols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Piperidine, 1-(1,3-dioxo-2,3-diphenylpropyl)-: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of Piperidine, 1-(1,3-dioxo-2,3-diphenylpropyl)- involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: The parent compound, which lacks the 1,3-dioxo-2,3-diphenylpropyl group.

    Pyridine: A structurally related heterocyclic amine with a nitrogen atom in a six-membered ring.

    Piperazine: Another related compound with two nitrogen atoms in a six-membered ring.

Uniqueness

Piperidine, 1-(1,3-dioxo-2,3-diphenylpropyl)-: is unique due to the presence of the 1,3-dioxo-2,3-diphenylpropyl group, which imparts specific chemical and biological properties

Eigenschaften

CAS-Nummer

61579-95-1

Molekularformel

C20H21NO2

Molekulargewicht

307.4 g/mol

IUPAC-Name

1,2-diphenyl-3-piperidin-1-ylpropane-1,3-dione

InChI

InChI=1S/C20H21NO2/c22-19(17-12-6-2-7-13-17)18(16-10-4-1-5-11-16)20(23)21-14-8-3-9-15-21/h1-2,4-7,10-13,18H,3,8-9,14-15H2

InChI-Schlüssel

LEFVIAYGJKFHAJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=O)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.